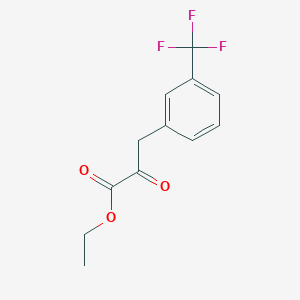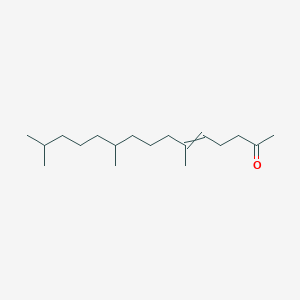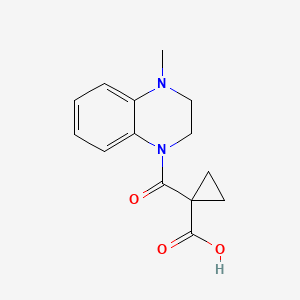
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate
概要
説明
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, methoxy, and nitro functional groups attached to a benzoic acid methyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzoic acid derivative, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, acetic anhydride for acetylation, and methanol in the presence of a catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted benzoic acid derivatives .
科学的研究の応用
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group can influence the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Methyl anthranilate: Similar structure but lacks the nitro group.
Methyl p-nitrobenzoate: Similar structure but lacks the acetylamino and methoxy groups.
Methyl N-acetylanthranilate: Similar structure but lacks the nitro group .
Uniqueness
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for unique reduction reactions that are not possible with similar compounds.
特性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
methyl 2-acetamido-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-5-9(13(16)17)10(18-2)4-7(8)11(15)19-3/h4-5H,1-3H3,(H,12,14) |
InChIキー |
QESQFCKBOUMNJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde](/img/structure/B8280678.png)


![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B8280708.png)

![(S)-N-(4-{2-[5-(2-tert-Butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}phenyl)acetamide](/img/structure/B8280730.png)







